molecular formula C13H18F2N2O B7973003 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-3-carbonitrile

1-(4,4-Difluorocyclohexanecarbonyl)piperidine-3-carbonitrile

Cat. No.: B7973003
M. Wt: 256.29 g/mol
InChI Key: XYYZECNGSHWNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-Difluorocyclohexanecarbonyl)piperidine-3-carbonitrile is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a difluorocyclohexane moiety and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-3-carbonitrile typically involves the reaction of 4,4-difluorocyclohexanecarbonyl chloride with piperidine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Difluorocyclohexanecarbonyl)piperidine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclohexane moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(4,4-Difluorocyclohexanecarbonyl)piperidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorocyclohexanecarbonyl)piperidine-3-carbonitrile
  • 1-(4,4-Dichlorocyclohexanecarbonyl)piperidine-3-carbonitrile
  • 1-(4,4-Dimethylcyclohexanecarbonyl)piperidine-3-carbonitrile

Uniqueness

1-(4,4-Difluorocyclohexanecarbonyl)piperidine-3-carbonitrile is unique due to the presence of two fluorine atoms on the cyclohexane ring, which can significantly influence its chemical reactivity and biological activity. The difluorinated moiety can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated or mono-fluorinated analogs.

Properties

IUPAC Name

1-(4,4-difluorocyclohexanecarbonyl)piperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O/c14-13(15)5-3-11(4-6-13)12(18)17-7-1-2-10(8-16)9-17/h10-11H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYZECNGSHWNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC(CC2)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.